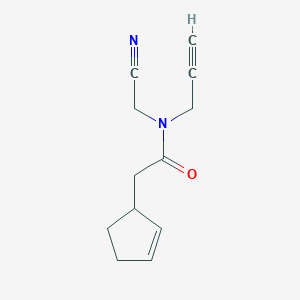![molecular formula C12H11F3N2O2 B2392577 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one CAS No. 2199936-91-7](/img/structure/B2392577.png)
3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Alkyne Activation and Synthetic Applications
The compound's structural framework facilitates various synthetic applications, particularly in the activation of alkynes with electrophiles. Alkyne activation, a pivotal step in many synthetic pathways, can lead to diverse products depending on the electrophile used, such as Brønsted acids, iodine, or gold complexes. This versatility is crucial in organic synthesis, enabling the preparation of isoquinolines and triazoles among other structures through electrophilic activation strategies (Yamamoto et al., 2009).
Synthesis of Fluorinated Heterocycles
Fluorinated heterocycles are valuable in medicinal chemistry due to their unique biological properties. Research on synthesizing substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines showcases the incorporation of trifluoroacetic acid and hydrazine hydrate, highlighting the method's efficiency for introducing fluorinated substituents into heterocyclic frameworks (Glushkov et al., 2000).
Creation of Tetrahydropyrroloquinazolinones
A novel three-component cyclisation reaction has been developed to produce tetrahydropyrroloquinazolinones, showcasing the compound's utility in generating structurally complex and diverse heterocycles. This method involves the use of methyl 3,3,3-trifluoropyruvate, 2-aminobenzylamine, and oxo compounds, yielding regio- and stereoisomers characterized by NMR spectroscopy, demonstrating the approach's value for accessing a wide range of heterocyclic compounds (Dolenský et al., 2010).
Corrosion Inhibition Studies
In the context of materials science, derivatives of this compound class have been evaluated for their corrosion inhibition efficacy on mild steel in acidic environments. This research provides insights into the molecular properties that influence inhibition performance, such as the presence of nitrogen and the inhibitor's molecular weight, offering a pathway for designing effective corrosion inhibitors (Kadhim et al., 2017).
Antimicrobial Activity Exploration
Compounds structurally related to 3-Methyl-2-[(1,1,1-trifluoropropan-2-yl)oxy]-3,4-dihydroquinazolin-4-one have been synthesized and tested for antimicrobial activity. This line of research demonstrates the potential of such compounds to serve as templates for developing new antimicrobial agents, with specific modifications on the triazole ring influencing the spectrum of activity against various microbial strains (Sumangala et al., 2010).
特性
IUPAC Name |
3-methyl-2-(1,1,1-trifluoropropan-2-yloxy)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-7(12(13,14)15)19-11-16-9-6-4-3-5-8(9)10(18)17(11)2/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXBTKRGTWFSGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)OC1=NC2=CC=CC=C2C(=O)N1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B2392494.png)
![1-(4-Methylpiperidin-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2392495.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2392496.png)
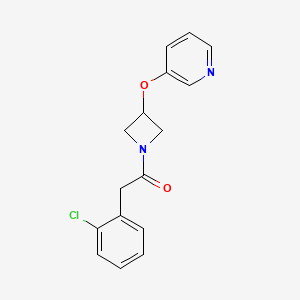

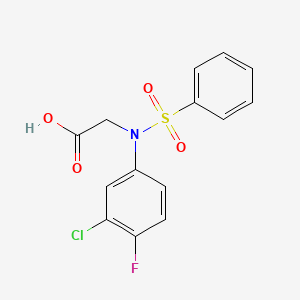
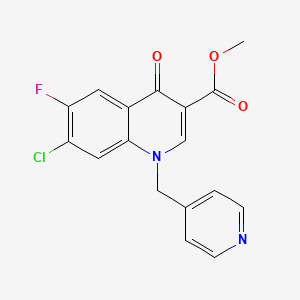
![(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1,3,5-trimethyl-1H-pyrazole-4-carbonyl)piperazin-1-yl)methanone](/img/structure/B2392504.png)
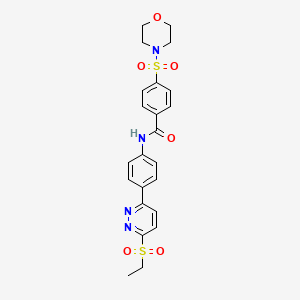
![2-(4-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2392509.png)
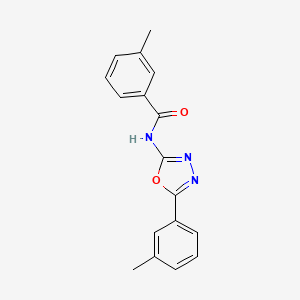
![1-(4-fluorophenyl)-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392512.png)
